N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide
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Overview
Description
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Mechanism of Action
Target of Action
Isoxazole derivatives have been known to interact with a variety of biological targets . For instance, some isoxazole derivatives have been designed as inhibitors for FLT3, a protein that plays a critical role in the development and progress of acute myeloid leukemia .
Mode of Action
Isoxazole derivatives often interact with their targets by binding to specific sites, thereby modulating the activity of the target . The presence of the isoxazole ring and the specific substitutions on it can significantly influence the compound’s interaction with its targets .
Biochemical Pathways
Isoxazole derivatives can influence a variety of biochemical pathways depending on their specific targets . For instance, FLT3 inhibitors can affect the signaling pathways involved in cell proliferation and survival .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The action of isoxazole derivatives can result in a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes, which forms isoxazolines that can be dehydrogenated to isoxazoles . The reaction conditions often involve mild bases such as sodium bicarbonate at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthesis strategies to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups to the benzamide moiety .
Scientific Research Applications
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea
- Iodoisoxazoles
- Fluoroisoxazoles
Uniqueness
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of a chlorophenyl group and a fluorobenzamide moiety makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-12-7-5-11(6-8-12)16-9-13(21-23-16)10-20-17(22)14-3-1-2-4-15(14)19/h1-9H,10H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLHDASFITURKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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